molecular formula C19H18N6O6S B2664947 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide CAS No. 1021077-14-4

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

Cat. No. B2664947
M. Wt: 458.45
InChI Key: FOLFIRRRRDYCEB-UHFFFAOYSA-N
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Description

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6O6S and its molecular weight is 458.45. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

  • Research has explored the synthesis and reactions of related compounds, focusing on their conversion into various derivatives. For example, the study of cyclic oxalyl compounds with hydrazines or hydrazones led to the synthesis of several derivatives with potential applicability in medicinal chemistry (A. Şener et al., 2002).

Antibacterial Properties

  • A study on the design, synthesis, and evaluation of Nitrofurantoin® analogues revealed their potential antibacterial properties against both Gram-positive and Gram-negative bacteria. This highlights the possible use of similar compounds in treating bacterial infections (Ashraf S. Hassan et al., 2020).

Anti-tuberculosis Activity

  • Modifications to improve the bioavailability of analogous compounds have been investigated, particularly in the context of anti-tuberculosis activity. This involves chemical alterations to retain and enhance their medicinal properties (Rajendra Tangallapally et al., 2006).

Explosive Materials

  • The compound has been studied for its potential use in high-energy materials, such as green primary or secondary explosives. This research underscores its applicability beyond medicinal uses (Yongxing Tang et al., 2017).

Anti-inflammatory Agents

  • Research into analogues of the compound for their potential as anti-inflammatory agents has been conducted. This includes the synthesis of derivatives and evaluation of their efficacy compared to existing drugs (Khaled R. A. Abdellatif et al., 2014).

Antiplasmodial Activity

  • The compound's derivatives have been identified for their activity against Plasmodium falciparum, showcasing its potential use in antimalarial therapies (D. Martyn et al., 2010).

Novel Biofilm and MurB Inhibitors

  • Novel compounds related to this chemical have been synthesized as potential bacterial biofilm and MurB inhibitors, indicating their significance in combating bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

Antileishmanial Activity

  • Investigations into the antileishmanial activity of similar compounds have been conducted, revealing their potential in treating Leishmaniasis, a tropical disease (A. Tahghighi et al., 2011).

properties

IUPAC Name

5-nitro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6S/c26-19(16-5-6-18(31-16)25(27)28)22-14-1-3-15(4-2-14)32(29,30)24-11-9-23(10-12-24)17-13-20-7-8-21-17/h1-8,13H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLFIRRRRDYCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

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